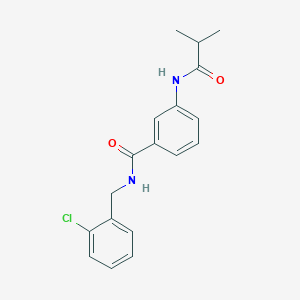
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has been studied for its potential applications in scientific research. MNQ is a tetrahydroisoquinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules. This binding may alter the activity of these molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. It has also been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is its strong fluorescence, which makes it useful for imaging applications. However, this compound is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new synthetic methods for this compound that may improve its stability and half-life. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of biomedical research. Finally, this compound may also be useful as a tool for studying protein-protein interactions and other biomolecular interactions.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with 2,3-dimethoxyphenethylamine to form the intermediate 2-(2-nitrobenzyl)-2,3-dimethoxyphenethylamine. This intermediate is then reduced using sodium borohydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence in the red region of the spectrum, making it useful for imaging applications that require long-wavelength excitation and emission. This compound has also been studied for its potential use as a tool for studying protein-protein interactions, as it has been shown to bind selectively to certain proteins.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13-7-8-19(12-15(13)10-18(17)24-2)11-14-5-3-4-6-16(14)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXREMTVVUDHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)



![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)

